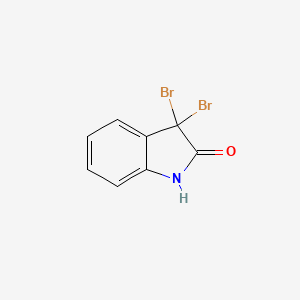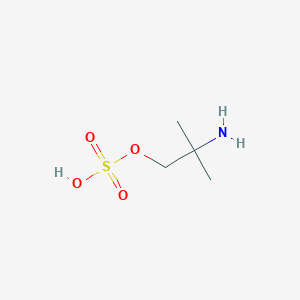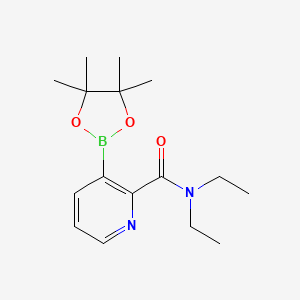
2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester
Overview
Description
2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is an organoboron compound that has gained attention in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a boronic acid pinacol ester group attached to a pyridine ring, which is further substituted with a diethylcarbamoyl group. The boronic acid pinacol ester moiety is known for its stability and versatility in various chemical reactions, making it a valuable intermediate in the synthesis of complex molecules.
Mechanism of Action
Target of Action
The primary target of 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound serves as an organoboron reagent in this process .
Mode of Action
The compound interacts with its targets through two key processes: oxidative addition and transmetalation . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In transmetalation, the compound, being a nucleophilic organic group, is transferred from boron to palladium .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling reaction, which is a key biochemical pathway in organic synthesis . This pathway allows for the formation of carbon–carbon bonds, which are crucial in the creation of complex organic compounds .
Pharmacokinetics
For instance, the rate of hydrolysis of boronic pinacol esters, such as this compound, can be considerably accelerated at physiological pH .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds, which can be used in various applications in organic chemistry .
Action Environment
The action of the compound can be influenced by environmental factors. For instance, the pH of the environment strongly influences the rate of the compound’s reaction . Therefore, care must be taken when considering these boronic pinacol esters for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester typically involves the following steps:
Formation of the Boronic Acid Pinacol Ester: The initial step involves the reaction of pyridine-3-boronic acid with pinacol in the presence of a dehydrating agent such as toluene or benzene. This reaction forms the boronic acid pinacol ester.
Introduction of the Diethylcarbamoyl Group: The next step involves the introduction of the diethylcarbamoyl group to the pyridine ring. This can be achieved through the reaction of the boronic acid pinacol ester with diethylcarbamoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Types of Reactions:
Oxidation: The boronic acid pinacol ester group can undergo oxidation reactions to form boronic acids or borates.
Reduction: Reduction reactions can convert the boronic acid pinacol ester to the corresponding borane or borohydride.
Substitution: The compound can participate in substitution reactions, where the boronic acid pinacol ester group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or sodium perborate in aqueous or organic solvents.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura coupling using palladium acetate and a suitable base.
Major Products Formed:
Oxidation: Boronic acids or borates.
Reduction: Boranes or borohydrides.
Substitution: Various substituted pyridine derivatives depending on the nature of the substituent introduced.
Scientific Research Applications
2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron chemistry in biological systems.
Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Pyridine-3-boronic acid pinacol ester: Lacks the diethylcarbamoyl group, making it less stable and versatile.
2-(Methylcarbamoyl)pyridine-3-boronic acid pinacol ester: Contains a methylcarbamoyl group instead of a diethylcarbamoyl group, resulting in different chemical properties and reactivity.
2-(Diethylcarbamoyl)pyridine-4-boronic acid pinacol ester: The boronic acid pinacol ester group is attached to the 4-position of the pyridine ring, leading to different steric and electronic effects.
Uniqueness: 2-(Diethylcarbamoyl)pyridine-3-boronic acid pinacol ester is unique due to the presence of both the diethylcarbamoyl group and the boronic acid pinacol ester group at specific positions on the pyridine ring. This combination imparts distinct chemical properties, making it a valuable compound in various applications.
Properties
IUPAC Name |
N,N-diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25BN2O3/c1-7-19(8-2)14(20)13-12(10-9-11-18-13)17-21-15(3,4)16(5,6)22-17/h9-11H,7-8H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMSDFWQJHBYAQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=CC=C2)C(=O)N(CC)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25BN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80582990 | |
| Record name | N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
932382-17-7 | |
| Record name | N,N-Diethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80582990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


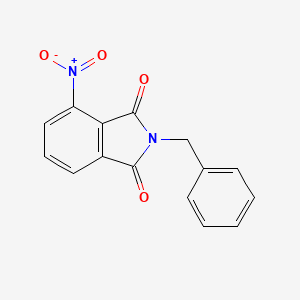
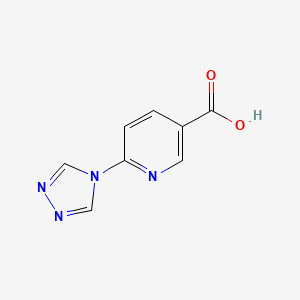
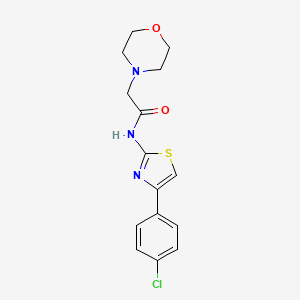
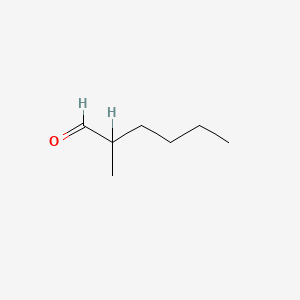
![1,3-Butanedione, 2-[(4-methylphenyl)thio]-1-phenyl-](/img/structure/B3058892.png)
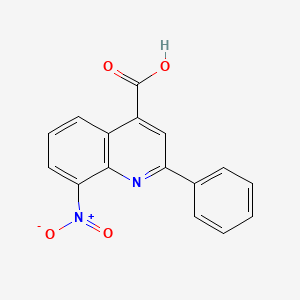


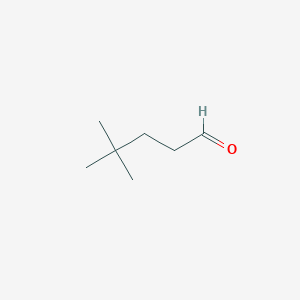
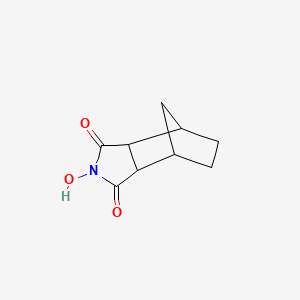
amine](/img/structure/B3058902.png)

